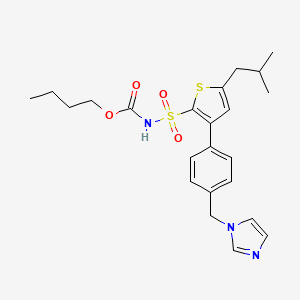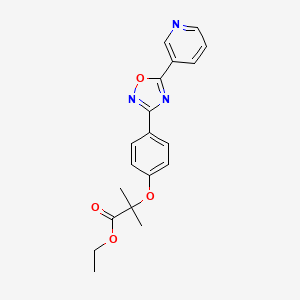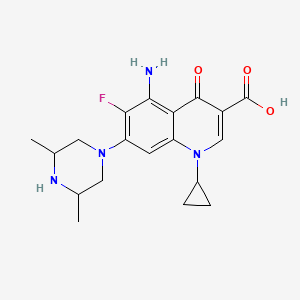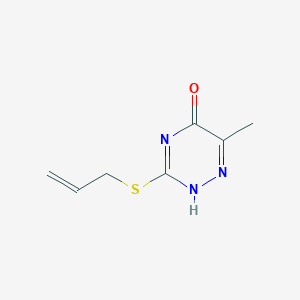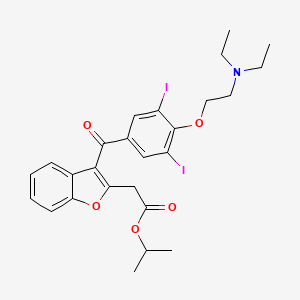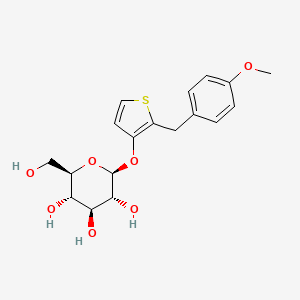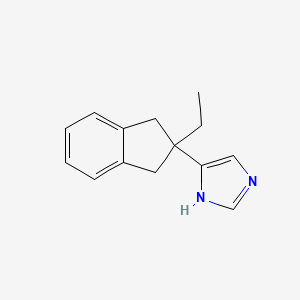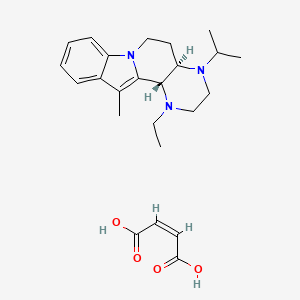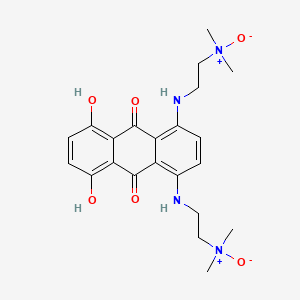
Banoxantrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Banoxantrone is a bioreductive, alkylaminoanthraquinone prodrug with antineoplastic activity. Under hypoxic conditions, often seen in solid tumors, banoxantrone (AQ4N) is converted and activated by cytochrome P450 enzymes, which are upregulated in certain tumors, to the cytotoxic DNA-binding agent AQ4. Banoxantrone intercalates into and crosslinks DNA, and inhibits topoisomerase II. This results in an inhibition of DNA replication and repair in tumor cells. Combined with conventional therapeutic agents, both oxygenic and hypoxic regions of tumors can be targeted.
Banoxantrone is a highly selective bioreductive drug that is activated in, and is preferentially toxic to, hypoxic cells in tumours. It has been shown to work synergistically with fractionated radiation to significantly delay growth of tumours compared to administration of either banoxantrone or radiation alone. Banoxantrone was also efficacious in tumour models when administered in combination with either cisplatin or chemoradiation.
Scientific Research Applications
Activation and Efficacy in Hypoxic Tumors
Banoxantrone, also known as AQ4N, is a prodrug that becomes activated under hypoxic conditions often found in solid tumors. This activation is mediated by cytochrome P450 enzymes that are upregulated in certain tumors, converting AQ4N to the cytotoxic DNA-binding agent AQ4. This results in the inhibition of DNA replication and repair in tumor cells. When used in combination with conventional therapeutic agents, Banoxantrone targets both oxygenic and hypoxic regions of tumors, potentially increasing the effectiveness of therapy. This mechanism was demonstrated in a pharmacodynamic study involving human tumor xenografts, where Banoxantrone enhanced the response of bladder and lung cancer xenografts to cisplatin and radiation therapy (Molecular Cancer Therapeutics, 2009).
Enhancement of Radiation Therapy
Banoxantrone's application extends to enhancing the therapeutic effect of radiation in hypoxic tumor cells. This enhancement is particularly evident in cells with elevated levels of inducible nitric oxide synthase (iNOS). A study found that cells with upregulated iNOS activity showed increased sensitivity to Banoxantrone, especially under reduced oxygenation conditions. The combination of Banoxantrone and radiation led to significantly greater cell killing compared to either modality alone. This suggests a potential clinical strategy for targeting hypoxic tumors with high iNOS levels using Banoxantrone in combination with radiotherapy (Oncology Reports, 2016).
Fluorometric Assay Development
In a more diagnostic vein, the development of a fluorometric assay for Banoxantrone has been reported. This assay, based on photoinduced electron transfer, aids in monitoring the blood concentration of Banoxantrone, which is crucial for evaluating the therapeutic efficacy and side effects of this anticancer prodrug during clinical applications. The study outlines an effective strategy for Banoxantrone sensing using fluorescent gold nanoclusters, contributing to its application in clinical diagnosis and pharmaceutical analysis (Nanomaterials, 2022).
properties
CAS RN |
136470-65-0 |
|---|---|
Product Name |
Banoxantrone |
Molecular Formula |
C22H28N4O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |
InChI Key |
YZBAXVICWUUHGG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Appearance |
Solid powder |
Other CAS RN |
136470-65-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
